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molecular formula C6H5N3O B1417608 5H-Pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 5655-01-6

5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Cat. No. B1417608
M. Wt: 135.12 g/mol
InChI Key: UWMXUDUWVFWJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653089B2

Procedure details

Into a 250-mL round-bottom flask was placed a solution of ethyl 3-amino-1H-pyrrole-2-carboxylate (10 g, 58.38 mmol, 1.00 equiv, 90%) in ethanol (150 mL) and formamidine acetate (10 g, 94.13 mmol, 1.61 equiv, 98%). The resulting solution was stirred at reflux for 16 h. The precipitates were collected by filtration, washed with ethanol and dried under reduced pressure to afford 5 g (61%) of 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one as a gray solid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([O:9]CC)=O.C(O)(=O)C.[CH:16](N)=[NH:17]>C(O)C>[N:1]1[C:2]2[CH:6]=[CH:5][NH:4][C:3]=2[C:7](=[O:9])[NH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(NC=C1)C(=O)OCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL round-bottom flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CNC(C2=C1C=CN2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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